(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
Description
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride is a chiral amine salt characterized by a 4-methylthiazole-substituted phenyl group attached to an ethanamine backbone. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications . The (1S)-stereochemistry is critical for its interaction with chiral biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;;/h3-8H,13H2,1-2H3;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPCHBIZHFHO-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, the attachment of the phenyl group, and the introduction of the ethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Heterocycle Influence: The thiazole ring in the target compound provides distinct electronic and steric properties compared to pyridine or triazole .
- Substituent Effects : The 4-methyl group on the thiazole may improve metabolic stability compared to halogenated (e.g., chloro in ) or alkoxy (e.g., methoxy in ) substituents.
- Salt Form: Dihydrochloride salts (target compound and ) generally exhibit higher solubility than monohydrochloride salts (e.g., ).
Bioactivity and Mode of Action
- Triazole Derivatives : Compounds like are often used as kinase inhibitors due to triazole’s ability to chelate metal ions or form hydrogen bonds. However, thiazole-containing compounds may target different pathways, such as histamine receptors or bacterial enzymes .
- Pyridine Analogs : The pyridine derivative may exhibit improved blood-brain barrier penetration due to reduced polarity compared to thiazole, but this could also reduce target specificity.
- Activity Cliffs: Minor structural changes (e.g., thiazole vs. triazole) can lead to significant potency differences, as seen in activity landscape studies . For example, replacing thiazole with triazole might reduce affinity for thiamine-dependent enzymes.
Biological Activity
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine; dihydrochloride, also known by its CAS number 2418596-95-7, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
The chemical formula for this compound is C12H15ClN2S, with a molecular weight of 254.78 g/mol. Its structure includes a thiazole ring and an amine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C12H15ClN2S |
| Molecular Weight | 254.78 g/mol |
| IUPAC Name | (1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine; dihydrochloride |
| CAS Number | 2418596-95-7 |
| Synonyms | (S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethanamine hydrochloride |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For example, compounds similar to (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine have shown significant efficacy against various fungal strains. A study reported minimum inhibitory concentrations (MIC) as low as 0.08 mg/mL against Trichophyton viride, outperforming traditional antifungals like bifonazole and ketoconazole .
Case Study: Antifungal Efficacy
In a comparative study of thiazole derivatives:
- Compound A : MIC = 0.08 mg/mL against T. viride
- Compound B : MIC = 0.11 mg/mL against Aspergillus niger
These results suggest that the presence of the thiazole moiety is crucial for enhancing antifungal activity .
Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) indicates that modifications to the phenyl and thiazole rings can significantly influence cytotoxic effects against cancer cell lines.
Cytotoxicity Testing
A recent analysis showed that thiazole derivatives exhibit promising cytotoxicity:
- Compound 9 : IC50 = 1.61 µg/mL against Jurkat cells
- Compound 10 : IC50 = 1.98 µg/mL against HT29 cells
These compounds demonstrate potential as lead molecules for developing new anticancer therapies .
The proposed mechanism of action for the biological activities of thiazole derivatives involves:
- Inhibition of Enzymatic Activity : Thiazoles may inhibit key enzymes in microbial and cancer cell metabolism.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with DNA : Certain thiazole compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Q & A
Q. What are the optimal synthetic routes for (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves a multi-step process:
Suzuki-Miyaura Coupling : To attach the 4-methylthiazole moiety to the phenyl ring using a palladium catalyst .
Chiral Resolution : The (1S)-enantiomer is isolated via chiral chromatography or enzymatic resolution to ensure stereochemical integrity.
Salt Formation : Reaction with hydrochloric acid yields the dihydrochloride salt, enhancing solubility .
- Key Validation : Use chiral HPLC (e.g., Chiralpak® columns) and polarimetry to confirm enantiomeric excess (>95% purity) .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₈Cl₂N₂S) .
- X-Ray Crystallography : Resolves absolute configuration for stereochemical validation (if single crystals are obtainable) .
- HPLC-PDA : Detects impurities (<5% threshold) using reverse-phase C18 columns .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : The dihydrochloride salt improves aqueous solubility (tested in PBS or DMSO at 10 mM). Pre-filter solutions (0.22 µm) to avoid particulates .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent thiazole ring degradation .
Advanced Research Questions
Q. How does the 4-methylthiazole moiety influence target binding in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Computational Docking : Compare binding affinities of thiazole vs. oxadiazole analogs using AutoDock Vina or Schrödinger Suite. The methyl group enhances hydrophobic interactions in kinase pockets .
- Biological Assays : Test IC₅₀ values against target enzymes (e.g., tyrosine kinases) and correlate with logP values (measure via shake-flask method) .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical weighting for outliers .
- Dose-Response Reproducibility : Validate assays in triplicate using orthogonal methods (e.g., fluorescence polarization vs. SPR) .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Formulation : Use saline (pH 3.5–4.0) for intravenous administration to maintain salt stability .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Monitor metabolites (e.g., thiazole ring oxidation) with HRMS .
Q. What are the best practices for evaluating enantiomer-specific effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
